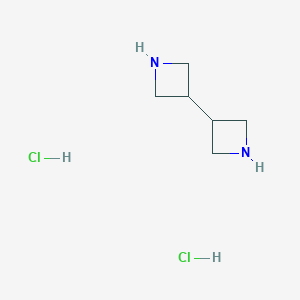

3-(Azetidin-3-yl)azetidine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Azetidin-3-yl)azetidine;dihydrochloride, also known as AZD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AZD belongs to the class of azetidine-containing compounds, which are known for their diverse biological activities. The aim of

Aplicaciones Científicas De Investigación

Azetidine Chemistry and Synthesis

Azetidines and their derivatives, such as azetidin-2-ones (β-lactams), play a crucial role in synthetic chemistry. They are thermally stable and versatile, reacting with both electrophiles and nucleophiles. The synthesis of azetidines is achieved through various methods, including the reduction of β-lactams, transformations of heterocycles like aziridines and oxetanes, and cycloadditions. These reactions yield a wide array of compounds, including amides, alkenes, amines, and other cyclic products such as piperidines and pyrroles. Azetidines serve as precursors for β-amino acids, amides, and other heterocyclic compounds, illustrating their extensive applicability in organic synthesis (Singh, D’hooghe, & Kimpe, 2008).

Drug Discovery and Medicinal Chemistry

The introduction of azetidine and oxetane groups into heteroaromatic bases enhances the discovery and development of new drugs. The Minisci reaction, a radical addition method, has proven effective for incorporating these groups into heteroaromatic systems, leading to the creation of compounds with significant potential in the pharmaceutical industry. Such modifications have been applied to various compounds, including EGFR inhibitors and antimalarial agents, showcasing the importance of azetidines in medicinal chemistry (Duncton et al., 2009).

Novel Synthesis Methods and Drug Derivatization

Innovative methods for synthesizing azetidines, such as calcium(II)-catalyzed Friedel-Crafts reactions, enable the creation of complex molecules like 3,3-diarylazetidines. These molecules can be further modified to produce drug-like compounds, highlighting the adaptability and utility of azetidine structures in drug design and synthesis. The presence of functional groups, such as the N-Cbz group, is crucial for enhancing reactivity and stabilizing intermediates during these synthetic processes (Denis et al., 2018).

Propiedades

IUPAC Name |

3-(azetidin-3-yl)azetidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c1-5(2-7-1)6-3-8-4-6;;/h5-8H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRWTMYQIRMMAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2CNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine](/img/structure/B2794946.png)

![[5-Chloro-1-(methylethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2794949.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2794950.png)

![N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2794953.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B2794956.png)

![N-(2,5-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2794959.png)

![N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide](/img/structure/B2794960.png)

![3-(2-Aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride](/img/structure/B2794964.png)

![N-(2-chlorobenzyl)-6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)